molecular formula C22H27NO5 B5173730 Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5173730
M. Wt: 385.5 g/mol
InChI Key: SXCONBZSNHAQKA-UHFFFAOYSA-N
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Description

Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline (PHQ) derivative characterized by a hexahydroquinoline core, a 3-ethoxy-4-hydroxyphenyl substituent at position 4, and a propyl ester at position 2. This compound’s structural uniqueness lies in its combination of electron-donating (ethoxy and hydroxyl) groups on the phenyl ring and the propyl ester moiety, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-4-11-28-22(26)19-13(3)23-15-7-6-8-17(25)21(15)20(19)14-9-10-16(24)18(12-14)27-5-2/h9-10,12,20,23-24H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCONBZSNHAQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)OCC)C(=O)CCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through multi-step organic reactions. One common method involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions. These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Hexahydroquinoline Derivatives

Compound Name Position 4 Substituent Position 3 Ester Group Key Features Reference
Target Compound 3-Ethoxy-4-hydroxyphenyl Propyl Hydroxyl group enhances hydrogen bonding; ethoxy improves lipophilicity.
Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-... (5i) 3-Hydroxyphenyl Ethyl Ethyl ester reduces molecular weight vs. propyl; hydroxyl for polarity.
Pyridin-3-yl methyl 4-(4-cyanophenyl)-2-methyl-5-oxo-... (B5) 4-Cyanophenyl Pyridin-3-yl methyl Cyano group increases electron-withdrawing effects; pyridine enhances π-π interactions.
Propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-... 5-Bromo-2-methoxyphenyl Propyl Bromine adds steric bulk; methoxy balances lipophilicity.
2-Isopropoxyethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-... 3-Methoxy-4-propoxyphenyl 2-Isopropoxyethyl Branched ester chain may improve solubility; propoxy enhances flexibility.
Ethyl 4-(4-(methoxycarbonyl)phenyl)-2-methyl-5-oxo-... (5e) 4-Methoxycarbonylphenyl Ethyl Methoxycarbonyl introduces polar carbonyl group; ethyl ester for moderate LogP.

Key Observations :

  • Phenyl Substituents: Electron-donating groups (e.g., hydroxyl, ethoxy) enhance hydrogen bonding and solubility, while electron-withdrawing groups (e.g., cyano, bromo) improve membrane permeability .

Physicochemical Properties

Molecular descriptors and experimental data for selected analogs are compared below:

Table 2: Molecular Descriptors and Experimental Data

Compound Name Molecular Weight LogP (Predicted) Melting Point (°C) Yield (%) Reference
Target Compound ~435.5* ~3.2*
Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-... (5i) 393.4 2.8 235–236 98
Pyridin-3-yl methyl 4-(4-chlorophenyl)-2-methyl-5-oxo-... (B6) 422.9 3.5 180–182 85
Propyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-... 434.3 3.9
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... 369.4 2.1 190–191 92

Notes:

  • *Predicted for the target compound using PaDEL-Descriptor software .
  • Propyl esters (e.g., in ) exhibit higher LogP values (~3.9) compared to ethyl (~2.8) or methyl (~2.1) esters, aligning with increased alkyl chain length.
  • Hydroxyl-containing analogs (e.g., 5i) show lower melting points due to disrupted crystal packing .

Insights for Target Compound :

  • The 3-ethoxy-4-hydroxyphenyl group may confer dual functionality: the hydroxyl group could enable antioxidant activity, while the ethoxy group balances solubility and bioavailability.

Biological Activity

Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities. This compound features a quinoline core and various functional groups that contribute to its reactivity and biological interactions. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H27NO5C_{22}H_{27}NO_5 with a molecular weight of approximately 385.45 g/mol. Its structure includes:

  • A quinoline core that is known for intercalating with DNA.
  • A hydroxyphenyl group which may participate in hydrogen bonding with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline structure can intercalate into DNA, potentially affecting gene expression and cellular functions.
  • Enzyme Interaction : The hydroxyphenyl group can form hydrogen bonds with enzymes and receptors, modulating their activity.

Biological Activities

Research has identified several potential biological activities for this compound:

Antimicrobial Activity

Studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. This compound may act against various bacterial strains through its interaction with bacterial DNA or essential enzymes involved in cell wall synthesis.

Anticancer Properties

Several investigations into quinoline derivatives have demonstrated anticancer effects. The mechanism may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation in vitro against various cancer cell lines.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activities by inhibiting key inflammatory pathways. It may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effects of various quinoline derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that modifications in the structure could enhance activity .
  • Antimicrobial Testing : In vitro tests showed that this compound effectively inhibited the growth of Gram-positive bacteria .
  • Anti-inflammatory Mechanism : Research demonstrated that this compound could reduce nitric oxide production in RAW 264.7 macrophages stimulated with LPS (lipopolysaccharide), indicating its potential as an anti-inflammatory agent .

Data Table of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX-2

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